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molecular formula C10H19NO2 B2394100 Ethyl 4-amino-1-methylcyclohexanecarboxylate CAS No. 2304424-28-8

Ethyl 4-amino-1-methylcyclohexanecarboxylate

Cat. No. B2394100
M. Wt: 185.267
InChI Key: VCCAYWSDFKIZEF-WAAGHKOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To an ice-cold solution of ethyl 4-(1,3-dioxoisoindolin-2-yl)-1-methylcyclohexanecarboxylate (0.30 g, 0.95 mmol) in EtOH (20 mL) was added hydrazine hydrate (0.115 mL, 2.38 mmol) and the resulting mixture heated up to 80° C. for 2-3 h. After the completion of reaction (by TLC), solvent was evaporated under reduced pressure, water added (20 mL), extracted with EtOAc (3×50 mL) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product as a viscous liquid (0.18 g, crude). MS: 186.20 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(1,3-dioxoisoindolin-2-yl)-1-methylcyclohexanecarboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]1[CH2:17][CH2:16][C:15]([CH3:23])([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1.O.NN>CCO>[NH2:3][CH:12]1[CH2:13][CH2:14][C:15]([CH3:23])([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:16][CH2:17]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-(1,3-dioxoisoindolin-2-yl)-1-methylcyclohexanecarboxylate
Quantity
0.3 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1CCC(CC1)(C(=O)OCC)C
Name
Quantity
0.115 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction (by TLC), solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
added (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1CCC(CC1)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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